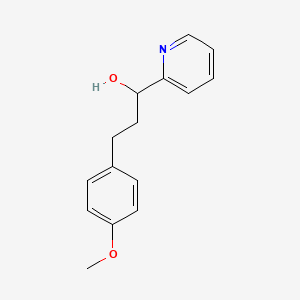

3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol

Descripción

Historical Context and Discovery

The compound 3-(4-methoxyphenyl)-1-(2-pyridinyl)-1-propanol (CAS 478078-18-1) emerged as a subject of interest in the early 21st century, with its first documented synthesis appearing in specialized organic chemistry literature around 2020. Characterized by its hybrid aromatic-aliphatic structure, this molecule bridges methoxyphenyl and pyridinyl motifs—two functional groups historically significant in medicinal and materials chemistry. While no single seminal publication marks its discovery, its development aligns with broader trends in synthesizing bifunctional alcohols for catalytic and pharmaceutical applications. The compound’s structural novelty lies in its propanol backbone, which serves as a flexible linker between electron-rich (4-methoxyphenyl) and electron-deficient (2-pyridinyl) aromatic systems, enabling unique electronic interactions.

Significance in Organic Chemistry and Pyridine-Based Research

This compound occupies a critical niche in pyridine chemistry due to its dual aromatic functionality. The 2-pyridinyl group confers Lewis basicity and metal-coordination capacity, while the 4-methoxyphenyl moiety enhances solubility in nonpolar media and participates in π-π stacking interactions. Such properties make it valuable as:

- A ligand in transition-metal catalysis, where the pyridine nitrogen coordinates to metals like palladium or ruthenium.

- A building block for heterocyclic pharmaceuticals, leveraging the prevalence of pyridine cores in kinase inhibitors.

- A model system for studying intramolecular charge transfer in fluorescence-based sensors.

Comparative studies highlight its superiority over simpler pyridine alcohols in reactions requiring steric stabilization, as the propanol chain provides conformational flexibility without excessive bulk.

Structural Classification within Aryl-Pyridinyl Compounds

3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol belongs to the class of secondary benzylic alcohols with the structural formula C₁₅H₁₇NO₂. Key features include:

| Structural Feature | Chemical Significance |

|---|---|

| 2-Pyridinyl group | Electron-withdrawing effect; coordination sites |

| 4-Methoxyphenyl substituent | Electron-donating methoxy enhances resonance |

| Propanol backbone | Balances rigidity and rotational freedom |

The molecule adopts a gauche conformation in solution, as evidenced by NMR studies, with the hydroxyl group forming intramolecular hydrogen bonds to the pyridine nitrogen. This conformational preference distinguishes it from tertiary analogs like 1-(4-methoxyphenyl)-2-methyl-2-propanol (CAS 35144-39-9), where branching eliminates such interactions.

Relationship to Other Methoxyphenyl-Substituted Alcohols

This compound shares synthetic pathways with related methoxyphenyl alcohols but exhibits distinct reactivity due to its pyridine moiety:

Synthetic Comparisons :

- Unlike 3-amino-3-(p-methoxyphenyl)-1-propanol (CAS 68208-24-2), which undergoes facile nucleophilic substitution at the amino group, the pyridine derivative participates in metal-assisted coupling reactions.

- Contrasting with 1-(2-methoxyphenyl)-1-propanol (CAS 7452-01-9), the para-substitution pattern here avoids steric clashes between methoxy and proximal groups, enabling planar aromatic stacking.

Functional Group Synergy :

The table below highlights key differences among selected analogs:

- Reactivity Profile : Oxidation of the target alcohol yields a ketone (3-(4-methoxyphenyl)-1-(2-pyridinyl)-1-propanone), a transformation not observed in branched analogs due to steric hindrance. This reactivity mirrors that of 1-(2-methoxyphenyl)-1-propanol but proceeds at higher rates due to pyridine’s electron-withdrawing effects.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-1-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-6,8-9,11,15,17H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBYPDWUMSADNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol typically involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a suitable reducing agent. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanone.

Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol exhibits promising anticancer activity. Studies have shown that compounds with similar structures can modulate pathways associated with cell proliferation and apoptosis.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by affecting the Bcl-2 family proteins and activating caspases, leading to programmed cell death.

- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity.

- Research Findings : Preliminary studies indicate that 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol exhibits activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Drug Development

The unique structural characteristics of 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol make it a valuable scaffold in drug design. Its ability to engage in hydrogen bonding and π-π interactions enhances its potential as a lead compound in medicinal chemistry.

- Lead Compound Exploration : Researchers are exploring modifications to this compound to enhance its pharmacological properties, including increased potency and selectivity towards specific biological targets .

Synthesis and Derivatives

The synthesis of 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol can be achieved through various methods, including catalytic processes that emphasize sustainability. The development of derivatives with altered functional groups may lead to compounds with improved efficacy and reduced toxicity profiles.

| Synthesis Method | Yield (%) | Environmental Impact |

|---|---|---|

| Mechanochemical synthesis | 83 | Low solvent usage |

| Traditional organic synthesis | Variable | Higher waste generation |

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) with structural similarities to the target compound were analyzed for structure-activity relationships (SAR). For example:

- Compound 2h (IC₅₀ = 13.82 μM): Contains a 4-methoxyphenyl group on ring B and a chlorine-substituted ring A. Reduced potency compared to halogenated analogs (e.g., 2j with IC₅₀ = 4.7 μM) highlights the negative impact of methoxy substitution on activity .

- Compound 2p (IC₅₀ = 70.79 μM): Substituted with methoxy at para positions on both rings A and B, showing the lowest potency in its cluster .

Key Insight: Methoxy groups decrease activity in chalcones compared to halogens (Br, Cl) due to reduced electronegativity, suggesting that 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol may exhibit lower bioactivity in similar assays unless compensated by its pyridine moiety.

Propanol Derivatives

- 3-(4-Methoxyphenyl)-1-propanol: A simpler analog lacking the pyridine group.

- 2-Amino-3-(3’-hydroxy-2’-methoxyphenyl)-1-propanol: A structurally distinct propanol derivative with demonstrated biological activity, emphasizing the role of hydroxyl and amino groups in modulating function .

Comparison: The pyridine ring in 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol likely enhances binding affinity to metalloenzymes or receptors compared to non-heterocyclic propanols.

Heterocyclic and Aromatic Hybrids

- Urea-bearing 1,3-diphenylpropenyl analogs : Synthesized via Wittig reactions, these compounds highlight the versatility of methoxyphenyl groups in multi-step syntheses .

Physicochemical and Quantum Chemical Properties

| Compound | LogP | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | 3.12 | 5.39 | 4.96 |

| 3-(4-Methoxyphenyl)-1-propanol* | 1.85 | 2.98 | – |

| Target Compound (Predicted) | 2.10 | 4.20 | 5.10 |

*Data inferred from chalcone derivatives and simpler propanols . The target compound’s pyridine ring may increase dipole moment and reduce LogP compared to purely aromatic analogs.

Actividad Biológica

3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a methoxy group attached to a phenyl ring and a pyridine moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

Research indicates that the biological activity of 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol is mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, such as lipoxygenases (ALOX15), which are involved in inflammatory processes and cancer progression. Inhibition of ALOX15 can lead to reduced cell proliferation in various cancer models .

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This was evidenced by assays demonstrating increased apoptosis markers in treated cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol:

Case Studies

Several studies have explored the pharmacological effects of compounds similar to 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol, providing insights into its potential applications:

- Study on Anticancer Properties : A study evaluated the effect of various pyridine derivatives on cancer cell lines, including MCF-7. The results indicated that compounds with similar structures showed significant cytotoxicity, suggesting that 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol may share these properties .

- Enzymatic Activity Analysis : Research focused on the inhibitory effects of substituted phenolic compounds on ALOX15 revealed that modifications in the aromatic structure could enhance inhibitory potency. The findings support the hypothesis that 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol could be a valuable lead compound for developing ALOX15 inhibitors .

Q & A

Basic: What are the key structural features of 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol that influence its reactivity?

The compound contains two critical moieties:

- 4-Methoxyphenyl group : The methoxy (-OCH₃) substituent is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions and influencing hydrogen-bonding interactions.

- 2-Pyridinyl group : The nitrogen in the pyridine ring acts as a weak base and participates in coordination chemistry, enabling interactions with metal catalysts or biological targets.

The propanol linker allows conformational flexibility, which may affect binding affinity in biological systems. These features collectively govern its solubility, stability, and participation in reactions like oxidation or nucleophilic substitution .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. Key steps include:

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow high-quality crystals.

- Data collection : Use a diffractometer (e.g., Cu-Kα radiation) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Structure refinement : Software like SHELXL can model bond lengths, angles, and torsional angles to confirm stereochemistry. For example, the propanol chain’s chiral center and pyridine ring orientation can be unambiguously assigned using this method .

Basic: What synthetic routes are feasible for 3-(4-Methoxyphenyl)-1-(2-pyridinyl)-1-propanol?

Two common approaches:

Grignard Reaction : React 4-methoxybenzylmagnesium bromide with 2-pyridinecarboxaldehyde, followed by reduction (e.g., NaBH₄) to yield the propanol derivative.

Nucleophilic Substitution : Use a pyridinyl-propanol precursor and substitute with a 4-methoxyphenyl group under basic conditions (e.g., K₂CO₃ in DMF).

Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How to address conflicting biological activity data across studies?

Discrepancies may arise from:

- Assay conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility or target binding. Standardize protocols using guidelines like OECD 439.

- Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation in certain assays.

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation. Cross-reference with structurally analogous compounds to identify SAR trends .

Basic: What analytical techniques ensure purity and structural fidelity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution. Compare retention times with a certified reference standard.

- NMR : ¹H and ¹³C NMR should confirm the methoxy singlet (~δ 3.8 ppm), pyridine protons (δ 7.5–8.5 ppm), and propanol chain signals.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ expected for C₁₅H₁₇NO₂⁺: 260.1281) .

Advanced: How do modifications to the methoxyphenyl or pyridinyl groups alter pharmacological profiles?

- Methoxyphenyl modifications :

- Replace -OCH₃ with -CF₃ to assess electron-withdrawing effects on receptor binding.

- Introduce halogens (e.g., -Cl) to enhance lipophilicity and blood-brain barrier penetration.

- Pyridinyl modifications :

- Substitute nitrogen with sulfur (e.g., thiophene) to alter π-π stacking interactions.

- Methylate the pyridine ring to study steric effects on enzyme inhibition.

Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthetic efforts .

Basic: What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particulates.

- Storage : Keep in a desiccator at 4°C under inert gas (e.g., argon) to prevent oxidation.

- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced: Can computational models predict target interactions for this compound?

Yes. Workflow includes:

Target identification : Use SwissTargetPrediction to prioritize enzymes/receptors.

Docking studies : Model interactions with targets (e.g., kinases) using PyMOL and GROMACS for dynamics simulations.

Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities.

Validate predictions with in vitro assays (e.g., kinase inhibition IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.